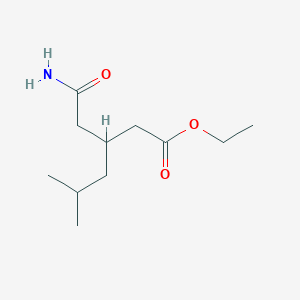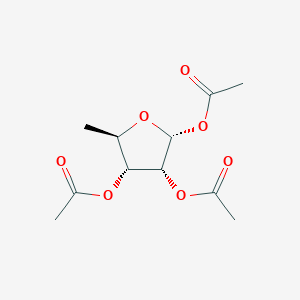
2,7-Dichlorodibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dichlorodibenzofuran is a member of the polychlorinated dibenzofurans (PCDFs) family, which are organic compounds with chlorine atoms attached to the carbon atoms of the parent dibenzofuran molecule . These compounds are known for their environmental persistence and potential toxicity . This compound is particularly notable for its use in scientific research and its occurrence as an industrial by-product .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,7-Dichlorodibenzofuran can be synthesized through various chemical reactions involving chlorinated precursors. One common method involves the chlorination of dibenzofuran under controlled conditions . The reaction typically requires a chlorinating agent such as chlorine gas or a chlorinated solvent, and the process is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .
Industrial Production Methods
Industrial production of this compound is often an unintended consequence of processes involving chlorinated compounds. For example, it can be formed during the incineration of chlorine-containing materials such as polyvinyl chloride (PVC) and polychlorinated biphenyls (PCBs) . These processes typically occur at temperatures below 1200°C, where the presence of chlorine donors leads to the formation of polychlorinated dibenzofurans .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dichlorodibenzofuran undergoes various chemical reactions, including:
Substitution: Chlorine atoms in this compound can be substituted with other functional groups through reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated quinones, while reduction may yield partially dechlorinated dibenzofurans .
Wissenschaftliche Forschungsanwendungen
2,7-Dichlorodibenzofuran has several applications in scientific research:
Environmental Analysis: It is used as a standard in the analysis of environmental pollutants, particularly in studies of dioxins and furans.
Toxicology Studies: Due to its potential toxicity, it is studied to understand its effects on human health and the environment.
Biodegradation Research: It serves as a model compound in studies investigating the microbial degradation of chlorinated organic pollutants.
Wirkmechanismus
2,7-Dichlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR) . This receptor is a ligand-activated transcription factor that binds to specific DNA sequences, leading to the activation of genes involved in the metabolism of xenobiotic compounds . The binding of this compound to AhR can result in the induction of enzymes such as cytochrome P450, which are involved in the detoxification and metabolism of various chemicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,7,8-Tetrachlorodibenzofuran (TCDF): Known for its high toxicity and environmental persistence.
2,4,8-Trichlorodibenzofuran: Studied for its biodegradation by specific bacterial strains.
1,2-Dichlorodibenzofuran: Another chlorinated dibenzofuran with similar chemical properties.
Uniqueness
2,7-Dichlorodibenzofuran is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Its selective interaction with the aryl hydrocarbon receptor and its role as a model compound in environmental and toxicological studies highlight its importance in scientific research .
Eigenschaften
CAS-Nummer |
74992-98-6 |
|---|---|
Molekularformel |
C12H6Cl2O |
Molekulargewicht |
237.08 g/mol |
IUPAC-Name |
2,7-dichlorodibenzofuran |
InChI |
InChI=1S/C12H6Cl2O/c13-7-2-4-11-10(5-7)9-3-1-8(14)6-12(9)15-11/h1-6H |
InChI-Schlüssel |
DOZUTNBCPVUMPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)OC3=C2C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole](/img/structure/B13413975.png)
![5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide](/img/structure/B13413980.png)


![Methyl[(oxiran-2-yl)methyl]amine](/img/structure/B13413995.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt](/img/structure/B13413999.png)


![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)
![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)

